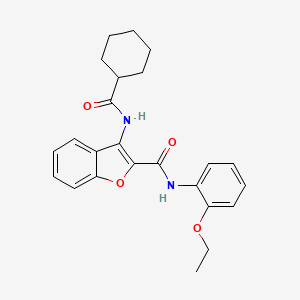

3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Description

3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a cyclohexaneamido substituent at the 3-position of the benzofuran core and an N-(2-ethoxyphenyl) group at the 2-carboxamide position. The ethoxy and cyclohexaneamido groups likely influence its physicochemical properties, including solubility, lipophilicity, and binding interactions.

Properties

IUPAC Name |

3-(cyclohexanecarbonylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-2-29-20-15-9-7-13-18(20)25-24(28)22-21(17-12-6-8-14-19(17)30-22)26-23(27)16-10-4-3-5-11-16/h6-9,12-16H,2-5,10-11H2,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQWYCOOXBSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C17H21N3O3

- Molecular Weight : 313.37 g/mol

- CAS Number : 304889-32-5

- InChIKey : IUEDHIHMVPHMPR-UHFFFAOYSA-M

The compound features a benzofuran ring system, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the cyclohexaneamido group may enhance its interaction with biological targets.

Research indicates that this compound may exert its effects through various mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.

- Modulation of Receptor Activity : The compound has been shown to interact with specific receptors, influencing cellular signaling pathways related to pain perception and inflammation.

- Antioxidant Properties : Some studies have indicated that this compound exhibits antioxidant activity, which can protect cells from oxidative stress.

Pharmacological Effects

The biological activity of this compound has been evaluated in various preclinical models:

Anti-inflammatory Activity

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in managing inflammatory diseases such as arthritis.

Anticancer Potential

Research has indicated that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it showed cytotoxic effects on breast cancer cells (MDA-MB-231) by inducing apoptosis and cell cycle arrest.

Neuroprotective Effects

Animal studies have suggested that this compound may provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival.

Data Summary Table

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Inhibited cancer cell proliferation | |

| Neuroprotective | Promoted neuronal survival |

Case Studies

-

Case Study on Inflammation :

A study conducted on mice with induced paw edema showed a significant reduction in swelling upon administration of the compound, supporting its anti-inflammatory properties. -

Cancer Research :

In vitro assays using breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

3-Cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has shown promise in medicinal chemistry due to its potential pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : In vitro studies indicate effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent.

Receptor Modulation

The compound has been investigated for its ability to modulate specific receptors in the body, including:

- P2X Receptor Antagonism : Similar compounds have demonstrated antagonistic effects on P2X receptors, which are involved in pain signaling and inflammation. This suggests that this compound could also exhibit such properties, warranting further investigation.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL, indicating strong antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide (BB67155)

Structural Features :

Comparison :

- The dimethoxyphenyl group (vs. However, bulkier methoxy groups may reduce binding affinity in hydrophobic pockets compared to the ethoxy substituent.

- Higher molecular weight (422.47 vs. hypothetical ~406 g/mol for the target compound) due to additional methoxy groups.

N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide (CM934833)

Structural Features :

Comparison :

- The 2-ethylbutanamido group (vs. cyclohexaneamido) introduces a flexible aliphatic chain, likely increasing lipophilicity and metabolic stability compared to the rigid cyclohexane ring.

- Lower molecular weight (394.47 vs. hypothetical target compound) due to the absence of a cyclohexane ring.

- Ethoxy group matches the target compound, suggesting similar electronic effects but divergent steric profiles due to differing 3-position substituents.

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide

Structural Features :

Comparison :

- The cyclopenta[b]thiophene ring replaces the phenyl/cyclohexane groups, introducing sulfur-based aromaticity and a fused cyclopentane ring. This may enhance π-π stacking interactions but reduce solubility.

- Carbamoyl group at the 3-position (vs.

Implications for Research

- Solubility : Dimethoxy (BB67155) and carbamoyl (637312-74-4) derivatives may exhibit better aqueous solubility than the target compound.

- Target Selectivity : The cyclohexaneamido group in the target compound and BB67155 could favor interactions with hydrophobic binding sites, whereas CM934833’s aliphatic chain might enhance membrane permeability.

- Synthetic Feasibility : highlights NaH/DMF as common reagents for benzofuran carboxamide synthesis, suggesting scalable routes for these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.